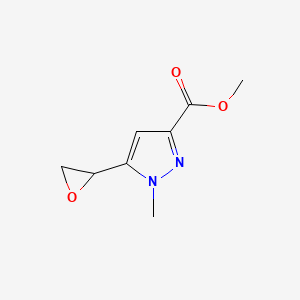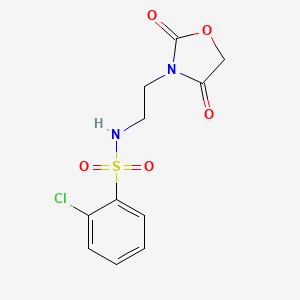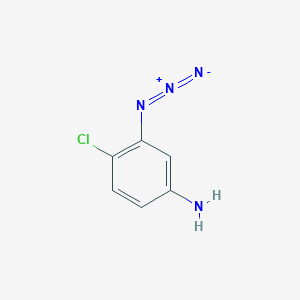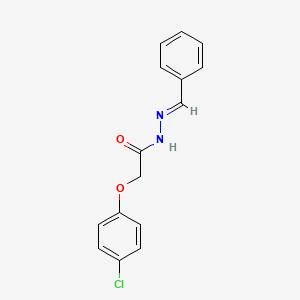![molecular formula C23H19N3O5S B2480415 N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898455-85-1](/img/structure/B2480415.png)
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H19N3O5S and its molecular weight is 449.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Methods for Antioxidant Activity
The study of antioxidants is critical in various scientific fields. Sulfonamides, including the compound , have been studied for their potential antioxidant activities. The analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are vital in understanding the implications of sulfonamides in food engineering, medicine, and pharmacy. These methods, based on spectrophotometry, have been applied successfully in analyzing the antioxidant capacity of complex samples, suggesting a role for sulfonamides in antioxidant research (Munteanu & Apetrei, 2021).
Sulfonamide Inhibitors and Their Medical Applications
Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics used for various bacterial infections. Their role extends beyond antibacterial applications to include use as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in treating diseases like Alzheimer's and cancer. The evolution of sulfonamide inhibitors, explored in patents and scientific literature, highlights their broad therapeutic potential and ongoing significance in medical research (Gulcin & Taslimi, 2018).
Antioxidant Activities of Carbazole Alkaloids
Research into carbazole alkaloids and their phenolic compounds has shown significant antioxidant activities, which may correlate with sulfonamide structures. Studies involving synthetic approaches and evaluation of these compounds indicate potential applications in designing novel antioxidants, thus supporting the exploration of sulfonamide derivatives in this area (Hieda, 2017).
Enzymatic Remediation of Organic Pollutants
The enzymatic approach using oxidoreductive enzymes, in conjunction with redox mediators, highlights a method for degrading recalcitrant organic compounds, including those related to sulfonamides. This method enhances the efficiency of degradation and offers insights into the treatment of pollutants, possibly including sulfonamide derivatives, in wastewater (Husain & Husain, 2007).
Developments in Sulfonamide Chemistry
Sulfonamides' broad spectrum of pharmacological activities is tied to their structural modifications. The review of sulfonamide-based medicinal chemistry, including their synthesis and application in treating various diseases, underscores the compound's versatility and the ongoing innovations in creating derivatives with enhanced efficacy and reduced toxicity (Shichao et al., 2016).
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-15-24-20-5-3-2-4-19(20)23(27)26(15)17-8-6-16(7-9-17)25-32(28,29)18-10-11-21-22(14-18)31-13-12-30-21/h2-11,14,25H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASZHTUPYNOGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2480333.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)
![N-((2-methyl-1H-indol-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2480338.png)
![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)



![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)


